molecular formula C3H7ClN2O B6354304 3-Chloro-N-hydroxy-propanimidamide CAS No. 885952-48-7

3-Chloro-N-hydroxy-propanimidamide

Cat. No. B6354304
CAS RN: 885952-48-7
M. Wt: 122.55 g/mol
InChI Key: NBVPQGCKFLBWNV-UHFFFAOYSA-N
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Description

3-Chloro-N-hydroxy-propanimidamide is a chemical compound belonging to the class of chlorinated hydroxyimidamides, which are derivatives of the hydroxypropanimidamide. This compound is used in a wide range of scientific research applications and has a variety of biochemical and physiological effects.

Scientific Research Applications

3-Chloro-N-hydroxy-propanimidamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds such as peptides, peptidomimetics, and peptidomimetic-based drugs. It has also been used as a catalyst for the synthesis of heterocyclic compounds. In addition, it has been used as a tool in the study of enzyme kinetics and enzyme inhibition.

Mechanism of Action

The mechanism of action of 3-Chloro-N-hydroxy-propanimidamide is not fully understood. It is believed to act as an inhibitor of enzyme activity by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. It is also believed to interact with the substrate, thus preventing it from binding to the active site of the enzyme.
Biochemical and Physiological Effects
3-Chloro-N-hydroxy-propanimidamide has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, cholesterol, and glucose. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

3-Chloro-N-hydroxy-propanimidamide is a useful reagent for laboratory experiments due to its ability to inhibit enzyme activity. It is relatively easy to synthesize and is stable in a wide range of conditions. However, it is important to note that 3-Chloro-N-hydroxy-propanimidamide is a potent inhibitor of enzyme activity and should be used with caution. In addition, it is important to note that the exact mechanism of action of this compound is not fully understood and further research is needed in order to fully understand its effects.

Future Directions

There are a number of potential future directions for research on 3-Chloro-N-hydroxy-propanimidamide. First, further research is needed to better understand the mechanism of action of this compound. Second, further research is needed to determine the effects of this compound on other enzymes and biological pathways. Third, further research is needed to determine the effects of this compound on other biochemical and physiological processes. Fourth, further research is needed to determine the potential therapeutic applications of this compound. Finally, further research is needed to determine the potential toxicological effects of this compound.

Synthesis Methods

3-Chloro-N-hydroxy-propanimidamide is synthesized by a two-step process. In the first step, the hydroxypropanimidamide is reacted with chlorine gas to form the chlorinated hydroxyimidamide. In the second step, the chlorinated hydroxyimidamide is reacted with an aqueous solution of sodium hydroxide to form 3-Chloro-N-hydroxy-propanimidamide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

properties

IUPAC Name

3-chloro-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O/c4-2-1-3(5)6-7/h7H,1-2H2,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVPQGCKFLBWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-hydroxy-propanimidamide

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